An In-depth Technical Guide to the Basic Properties of 1H-Indole-5-Carbaldehyde Oxime
An In-depth Technical Guide to the Basic Properties of 1H-Indole-5-Carbaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of 1H-indole-5-carbaldehyde oxime, a molecule of significant interest in medicinal chemistry and drug discovery. Drawing upon established scientific principles and field-proven insights, this document delves into the physicochemical characteristics, chemical reactivity, synthesis, and biological relevance of this indole derivative. The information presented herein is intended to empower researchers to make informed decisions in the design and execution of their experimental work.
Core Molecular Attributes and Physicochemical Properties
1H-indole-5-carbaldehyde oxime is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of biologically active compounds. The introduction of the oxime functionality at the 5-position of the indole ring imparts specific chemical characteristics that are crucial to its behavior in both chemical and biological systems.
Table 1: Physicochemical Properties of 1H-Indole-5-Carbaldehyde and its Oxime Derivative
| Property | 1H-Indole-5-carboxaldehyde (Precursor) | 1H-Indole-5-carbaldehyde Oxime |
| Molecular Formula | C₉H₇NO[1] | C₉H₈N₂O[2] |
| Molecular Weight | 145.16 g/mol [1] | 160.17 g/mol [2] |
| Melting Point (°C) | 100-103 | Not explicitly found, but the 3-isomer melts at 195 °C. |
| Appearance | Not specified | White to light yellow to light orange crystalline powder (for the 3-isomer). |
| Predicted pKa | Data not available | Data not available |
| Predicted Water Solubility | Data not available | Data not available |
Basicity and Acidity: The Amphoteric Nature of the Oxime Group
Oximes are known to be amphoteric, capable of acting as both weak acids and weak bases. The basicity arises from the lone pair of electrons on the nitrogen atom, which can accept a proton. The acidity is attributed to the hydroxyl proton, which can be abstracted by a base.
The pKa of the conjugate acid (protonated oxime) and the pKa of the oxime itself are key parameters governing its ionization state at a given pH. While specific experimental values for 1H-indole-5-carbaldehyde oxime are not available, the electronic properties of the indole ring system are expected to influence these values. The indole nitrogen's lone pair contributes to the aromaticity of the ring and is generally not considered basic. The overall basicity of the molecule will be primarily determined by the oxime nitrogen.
Isomerism: The Significance of Syn and Anti Configurations
A critical feature of aldoximes is the existence of geometric isomers, designated as syn and anti (or E and Z). These isomers arise from the restricted rotation around the carbon-nitrogen double bond.
Caption: Syn and anti isomers of an aldoxime.
The relative stability of these isomers can be influenced by factors such as steric hindrance and the electronic nature of substituents. It has been observed in studies of related indole-3-carbaldehyde oximes that the anti isomer can be less stable in acidic conditions and may isomerize to the more stable syn form.[3] The specific isomeric ratio of 1H-indole-5-carbaldehyde oxime under different conditions would require experimental determination. The biological activity of oxime-containing compounds can also differ significantly between isomers.
Chemical Reactivity and Stability
The chemical reactivity of 1H-indole-5-carbaldehyde oxime is dictated by the interplay of the indole nucleus and the oxime functional group.
Hydrolytic Stability
Oximes are generally more resistant to hydrolysis than their imine and hydrazone counterparts. However, they can undergo acid-catalyzed hydrolysis to regenerate the parent aldehyde and hydroxylamine. This reaction is typically initiated by protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of 1H-indole-5-carbaldehyde oxime.
The rate of hydrolysis is pH-dependent, with increased rates observed under acidic conditions. For drug development purposes, understanding the hydrolytic stability of 1H-indole-5-carbaldehyde oxime is crucial for predicting its shelf-life and behavior in the acidic environment of the stomach.
Reduction and Oxidation
The oxime functionality can be readily reduced to the corresponding primary amine using various reducing agents. This transformation is a valuable synthetic route for the preparation of 5-(aminomethyl)-1H-indole derivatives, which are of interest in medicinal chemistry.
Conversely, the indole nucleus is susceptible to oxidation under certain conditions. The choice of reagents and reaction conditions is therefore critical to avoid undesired side reactions.
Synthesis and Spectroscopic Characterization
The synthesis of 1H-indole-5-carbaldehyde oxime typically proceeds via the condensation of 1H-indole-5-carboxaldehyde with hydroxylamine or its hydrochloride salt.
Experimental Protocol: Synthesis of 1H-Indole-5-carbaldehyde Oxime
This protocol is adapted from established procedures for the synthesis of related indole-3-carbaldehyde oximes.[4]
Materials:
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1H-Indole-5-carboxaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or other suitable base
-
Ethanol (95%)
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Distilled water
Procedure:
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Dissolve 1H-indole-5-carboxaldehyde in 95% ethanol in a round-bottom flask equipped with a magnetic stirrer.
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In a separate container, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in distilled water.
-
Cool the ethanolic solution of the aldehyde to 0-5 °C in an ice bath.
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Slowly add the aqueous solution of hydroxylamine hydrochloride and base to the aldehyde solution with continuous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, remove the ethanol under reduced pressure.
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The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
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The crude 1H-indole-5-carbaldehyde oxime can be purified by recrystallization or column chromatography.
Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Spectroscopic Characterization
While specific spectra for 1H-indole-5-carbaldehyde oxime were not found in the searched literature, the following are expected characteristic signals based on related compounds:
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¹H NMR: The spectrum would show characteristic signals for the indole ring protons, the oxime proton (-NOH), and the aldehydic proton (-CH=N-). The chemical shifts of these protons can help in distinguishing between the syn and anti isomers.
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¹³C NMR: The spectrum would display signals for the nine carbon atoms of the molecule, with the carbon of the C=N bond being a key diagnostic peak.
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IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the oxime (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[5]
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 160.17 would be expected.
Biological and Pharmacological Context
The indole nucleus is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The precursor, indole-5-carboxaldehyde, is a versatile starting material for the synthesis of various bioactive molecules.
Derivatives of indole-5-carboxaldehyde have been investigated for their potential as:
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Anti-proliferative and anti-inflammatory agents
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Inhibitors of botulinum neurotoxin serotype A protease
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β-amyloid imaging probes
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Aurora kinase A inhibitors
The introduction of the oxime functionality can significantly modulate the biological activity of the parent molecule. Indole-containing oximes, such as derivatives of indole-3-carbaldehyde oxime, have demonstrated antimicrobial and anticancer properties.[2] Furthermore, some indole oxime derivatives have been identified as potent urease inhibitors, which could be relevant for the treatment of Helicobacter pylori infections.[4]
The specific biological activities of 1H-indole-5-carbaldehyde oxime have not been extensively reported in the available literature. However, based on the known activities of related compounds, it represents a promising lead structure for further investigation in various therapeutic areas.
Caption: Synthetic and biological relationship of 1H-indole-5-carbaldehyde oxime.
Conclusion
1H-indole-5-carbaldehyde oxime is a molecule with significant potential in the field of medicinal chemistry. Its basic properties, including its amphoteric nature, propensity for geometric isomerism, and characteristic chemical reactivity, make it a versatile building block for the synthesis of novel therapeutic agents. While there is a need for further experimental characterization of its physicochemical properties, the existing knowledge on related indole oximes provides a solid foundation for future research and development efforts. This guide serves as a starting point for scientists and researchers to explore the full potential of this promising indole derivative.
References
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules. [Link]
-
PubChem. Indole-5-carboxaldehyde. [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry.
-
Jayawardhana, D. A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(22), 6899. [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. [Link]
-
Wikipedia. Oxime. [Link]
Sources
- 1. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]
- 5. researchgate.net [researchgate.net]
